5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran
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Overview
Description
5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran is an organic compound that features a unique structure combining a tetrahydropyran ring and a dihydroisobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Attachment of the Tetrahydropyran Ring to the Dihydroisobenzofuran Moiety: This step involves the reaction of the tetrahydropyran derivative with a suitable dihydroisobenzofuran precursor under conditions that promote the formation of the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles such as halides or amines replace the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with different functional groups replacing the tetrahydropyran moiety.
Scientific Research Applications
5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible pharmacological effects.
Mechanism of Action
The mechanism of action of 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: Shares the tetrahydropyran moiety but differs in the core structure.
Tetrahydro-2H-pyran-2-yl derivatives: Compounds with similar tetrahydropyran rings but different attached groups.
Uniqueness
5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3-dihydroisobenzofuran is unique due to its combination of the tetrahydropyran ring and dihydroisobenzofuran moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
919106-41-5 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(oxan-2-yloxymethyl)-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C14H18O3/c1-2-6-16-14(3-1)17-8-11-4-5-12-9-15-10-13(12)7-11/h4-5,7,14H,1-3,6,8-10H2 |
InChI Key |
BXTVMEIAUUIMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC3=C(COC3)C=C2 |
Origin of Product |
United States |
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